![molecular formula C17H14N2OS B14006468 5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one CAS No. 62476-42-0](/img/structure/B14006468.png)
5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Diphenyl-4-thia-1,6-diazabicyclo[330]oct-5-en-7-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its bicyclic framework, along with two phenyl groups attached to the eighth carbon atom
準備方法
The synthesis of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
化学反応の分析
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the sulfur and nitrogen atoms or the phenyl groups.
科学的研究の応用
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity.
類似化合物との比較
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom, resulting in different chemical properties and applications.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity, particularly in the central nervous system.
The uniqueness of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[33
特性
CAS番号 |
62476-42-0 |
|---|---|
分子式 |
C17H14N2OS |
分子量 |
294.4 g/mol |
IUPAC名 |
5,5-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C17H14N2OS/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)19-11-12-21-16(19)18-15/h1-10H,11-12H2 |
InChIキー |
LWGYIMDRVXONEN-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC(=O)C(N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
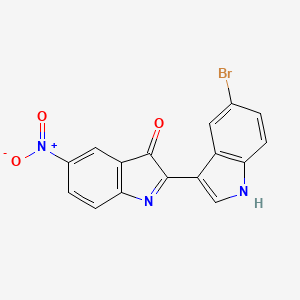
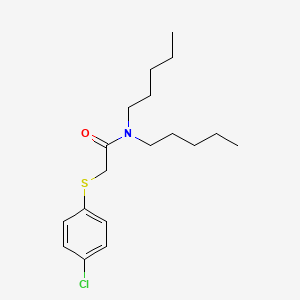
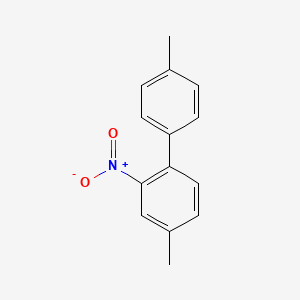
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)


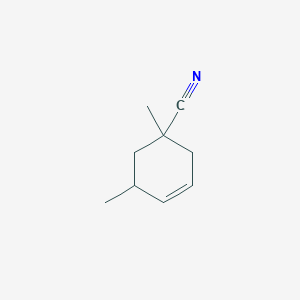

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
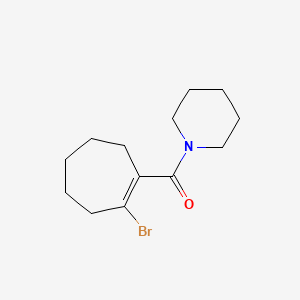
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
